2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
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Description
The compound “2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The phenylsulfonyl group is attached to the pyrrolidine ring, and the trifluoromethyl group is attached to the pyridine ring .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it’s reacted. For example, α,β-unsaturated-γ-butyrolactams can be further functionalized via the Michael addition reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, molecular formula, and molecular weight . These properties can often be predicted based on the structure of the compound and the properties of similar compounds.Scientific Research Applications
Synthesis Techniques and Chemical Transformations
- Trifluoromethanesulfonic acid has been found effective for cyclisation of homoallylic sulfonamides to pyrrolidines, showcasing the use of related compounds in efficient formation of polycyclic systems (Haskins & Knight, 2002).
- A study on the rearrangement of threonine and serine-based N-(3-Phenylprop-2-yn-1-yl) sulfonamides demonstrated their conversion to pyrrolidin-3-ones, indicating potential for diverse chemical transformations (Králová et al., 2019).
- Research on (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine showed its efficacy as an organocatalyst for asymmetric Michael addition, underscoring the catalytic applications of similar compounds (Singh et al., 2013).
Material Science and Catalysis
- A method for converting 4-pentenylsulfonamides to 2-formylpyrrolidines and 2-ketopyrrolidine using aerobic copper-catalyzed alkene aminooxygenation was developed, demonstrating the role of similar compounds in material science (Wdowik & Chemler, 2017).
- The compound 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) was found effective for intermolecular dehydration from benzoic acid and aromatic hydrocarbons to yield benzophenones, indicating its potential in organic synthesis (Keumi et al., 1988).
Biological and Pharmacological Studies
- Research on iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands revealed insights into the interplay between spin-crossover and crystallographic phase changes, which could have implications in pharmaceutical chemistry (Cook et al., 2015).
- The compound 3-(phenylsulfonyl)- 4-(4-((S)-1-(2-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienylthio) benzoyl) pyrrolidine-2-carbonyloxy)but-2-ynyloxy)-1,2,5-oxadiazole-2-oxide was studied as a nitric oxide-releasing derivative with potential anticancer properties (Wang et al., 2014).
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)12-6-8-20-15(10-12)24-13-7-9-21(11-13)25(22,23)14-4-2-1-3-5-14/h1-6,8,10,13H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVVQFYQJBKCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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